molecular formula C2H2N2O B8650194 1,2,3-Oxadiazole CAS No. 11120-54-0

1,2,3-Oxadiazole

Cat. No. B8650194
Key on ui cas rn: 11120-54-0
M. Wt: 70.05 g/mol
InChI Key: WCPAKWJPBJAGKN-UHFFFAOYSA-N
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Patent
US09149465B2

Procedure details

3-(phenoxy)-4,5-dihydroisoxazole I-222a and I-222b were prepared in 3 steps according to the following procedures: 3-hydroxy benzoic acid methyl ester is reacted with racemic bromoisoxazole I-75 using Method 5. The resulting methyl ester (1.0 equiv) is dissolved in methanol (0.08 M) after which hydrazine (50 equiv, 50% by weight in water) is added and the reaction is allowed to stir for 14 h. The reaction mixture is then concentrated under vacuum and used directly in the next step. Triethylorthoacetate (8.0 equiv) is added and the reaction is sealed and heated to reflux for 14 h. The reaction is then transferred to a separatory funnel with excess ethyl acetate and water. The organic layer was washed water and brine, drive over sodium sulfate and concentrated under vacuum to provide crude material which was purified using flash silica gel chromatography (gradient ethyl acetate/hexanes) to provide the desired racemic oxadiazole I-222. These compounds can be separated using chiral HPLC methods known in the art. For example, see chiral HPLC Method disclosed herein. [M+H]+=420.5 m/z. Activity: A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Triethylorthoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC(=O)[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([OH:10])[CH:5]=1.Br[C:13]1[CH:17]=[CH:16][O:15][N:14]=1.[NH2:18][NH2:19].C([C:22](CC)(CC)[C:23]([O-:26])([O-])[O-])C>CO.O.C(OCC)(=O)C>[O:10]([C:13]1[CH2:17][CH2:16][O:15][N:14]=1)[C:6]1[CH:5]=[CH:4][CH:9]=[CH:8][CH:7]=1.[O:26]1[CH:23]=[CH:22][N:19]=[N:18]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=CC=C1)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NOC=C1
Step Two
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Triethylorthoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C([O-])([O-])[O-])(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
to stir for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the reaction is sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 14 h
Duration
14 h
WASH
Type
WASH
Details
The organic layer was washed water and brine, drive over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to provide crude material which
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=NOCC1
Name
Type
product
Smiles
O1N=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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